molecular formula C10H12O B11742312 1-Cyclopropoxy-3-methylbenzene

1-Cyclopropoxy-3-methylbenzene

Cat. No.: B11742312
M. Wt: 148.20 g/mol
InChI Key: VWVPOUMVSRVLAP-UHFFFAOYSA-N
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Description

1-Cyclopropoxy-3-methylbenzene is an organic compound with the molecular formula C10H12O It is characterized by a benzene ring substituted with a cyclopropoxy group at the first position and a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropoxy-3-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 3-methylphenol with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropoxy-3-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the cyclopropoxy group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur at the benzene ring.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 with Pd/C catalyst.

    Substitution: Nitration with HNO3 and H2SO4; halogenation with Br2 or Cl2 in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Hydroxyl derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-Cyclopropoxy-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopropoxy-3-methylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropoxy group can influence the compound’s binding affinity and selectivity, while the methyl group may affect its metabolic stability and distribution.

Comparison with Similar Compounds

    Cyclopropylbenzene: Lacks the methyl group, making it less sterically hindered.

    3-Methylphenol: Lacks the cyclopropoxy group, affecting its reactivity and solubility.

    1-Phenylcyclopropane: Similar structure but without the methyl substitution.

Uniqueness: 1-Cyclopropoxy-3-methylbenzene’s unique combination of a cyclopropoxy group and a methyl group on the benzene ring imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

1-cyclopropyloxy-3-methylbenzene

InChI

InChI=1S/C10H12O/c1-8-3-2-4-10(7-8)11-9-5-6-9/h2-4,7,9H,5-6H2,1H3

InChI Key

VWVPOUMVSRVLAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2CC2

Origin of Product

United States

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